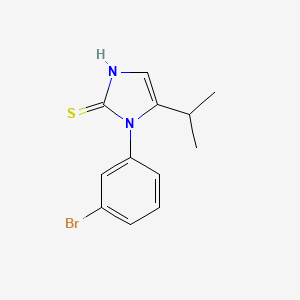

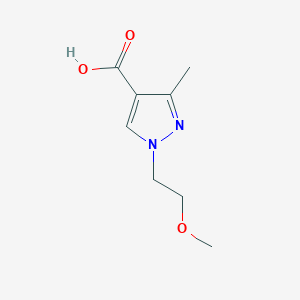

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole (5-Br-2-IPPMT) is a molecule that has recently gained attention due to its potential applications in scientific research. It has been used in a variety of studies, including those that investigate its biochemical and physiological effects, its synthesis method, and its mechanism of action.

Scientific Research Applications

1. Synthesis and Reactivity

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole is involved in various chemical reactions, including bromination, thiocyanation, nitration, and other halogenation processes. For instance, bromination and thiocyanation of similar thiazole compounds are directed to specific positions, influenced by reaction temperatures and conditions, demonstrating the compound's reactivity and utility in chemical synthesis (N. O. Saldabol et al., 2002).

2. Pharmaceutical Research

In pharmaceutical research, derivatives of thiazoles, including compounds similar to 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole, are studied for their antimicrobial, antifungal, and antitubercular activities. For example, certain imidazo[2,1-b]thiazole derivatives, synthesized through reactions involving similar thiazoles, have shown promising antimicrobial and antimalarial activities (Rajesh H. Vekariya et al., 2017).

3. Biological Activity and Medical Applications

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole-related compounds are explored for their wide spectrum of biological activities. These activities include their potential as antimicrobial and antifungal agents. The detailed study of these derivatives is crucial for introducing new drugs in medical and veterinary practice, particularly for treating fungal diseases on animal skin (M. V. Ohloblina et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole are monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in neurotransmitter metabolism. Specifically, MAO inhibitors prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings. This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .

Action Environment

Environmental factors, such as diet, other medications, and lifestyle choices, can influence the compound’s efficacy. For instance, dietary tyramine can interact with MAO inhibitors, leading to hypertensive crises. Patients must adhere to dietary restrictions to avoid adverse effects.

properties

IUPAC Name |

5-bromo-4-methyl-2-(1-propan-2-ylpiperidin-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2S/c1-8(2)15-6-4-10(5-7-15)12-14-9(3)11(13)16-12/h8,10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQTUJIJNLAQSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1-isopropylpiperidin-4-yl)-4-methylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

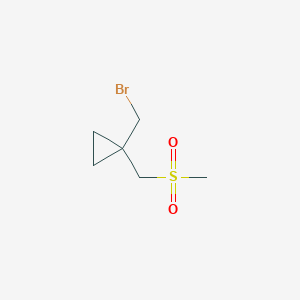

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

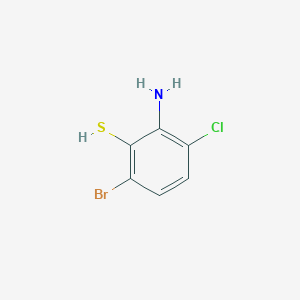

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

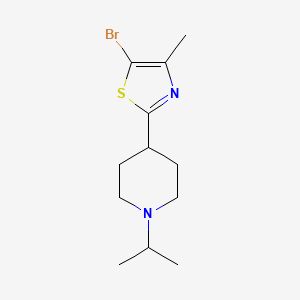

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)